Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Overview
Description
Morpholine, 4,4’-(3-pyridinylmethylene)bis- is a chemical compound that features both morpholine and pyridine groups. This compound is of significant interest due to its unique structure, which combines the properties of both morpholine and pyridine, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4,4’-(3-pyridinylmethylene)bis- typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of transition metal catalysis and stereoselective synthesis methods are common to ensure high yields and purity. The reaction conditions are optimized to achieve efficient production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(3-pyridinylmethylene)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Morpholine, 4,4’-(3-pyridinylmethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of morpholine, 4,4’-(3-pyridinylmethylene)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the pyridine group.
Pyridine: A basic heterocyclic organic compound with a structure similar to the pyridine group in morpholine, 4,4’-(3-pyridinylmethylene)bis-.
Bis-morpholine Triazine Quaternary Ammonium Salts: Compounds with similar antimicrobial properties but different structural features
Uniqueness
Morpholine, 4,4’-(3-pyridinylmethylene)bis- is unique due to its combination of morpholine and pyridine groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in various applications, from chemical synthesis to biomedical research .
Biological Activity
Morpholine, 4,4'-(3-pyridinylmethylene)bis- is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry. Its unique structure, which combines morpholine and pyridine moieties, contributes to its diverse biological activities. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.
Chemical Characteristics
Morpholine, 4,4'-(3-pyridinylmethylene)bis- is characterized by the following structural formula:
- Molecular Formula: CHNO
- Molecular Weight: 218.26 g/mol
The compound is synthesized through the reaction of morpholine with pyridine derivatives, typically involving coupling and cyclization reactions under controlled conditions.
The biological activity of morpholine, 4,4'-(3-pyridinylmethylene)bis- is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various cellular processes such as:
- Signal Transduction
- Gene Expression
- Metabolic Pathways
These mechanisms are crucial for its potential applications in drug development, particularly for antimicrobial and anticancer agents.
Anticancer Properties
Research indicates that morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays: The compound has shown promising results in inhibiting the growth of human cancer cell lines such as HeLa (cervical cancer) and A375 (melanoma). The IC values for these assays were reported in the micromolar range .
Cell Line | IC (µM) | Activity Description |
---|---|---|
HeLa | < 10 | Significant growth inhibition |
A375 | < 15 | Induction of apoptosis |
Antimicrobial Activity
Morpholine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can act against a range of bacterial strains, making them potential candidates for developing new antibacterial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Case Studies
-
Study on Anticancer Activity :
A study explored the effects of morpholine derivatives on human cancer cells. It was found that compounds with a similar structure to morpholine, 4,4'-(3-pyridinylmethylene)bis-, exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications could enhance efficacy against specific cancer types . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of morpholine derivatives. The findings indicated that certain substitutions on the morpholine ring could significantly enhance antibacterial activity against resistant strains of bacteria. This study underscores the potential of these compounds in addressing antibiotic resistance .
Properties
IUPAC Name |
4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVEDFXVDERHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354315 | |
Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122713-47-7 | |
Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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